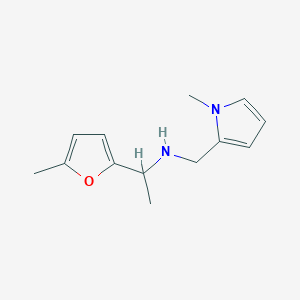

n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine

Description

N-((1-Methyl-1H-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine is a tertiary amine featuring two heterocyclic moieties: a 1-methylpyrrole and a 5-methylfuran group. The pyrrole ring is linked via a methylene bridge to the amine nitrogen, which is further attached to a 1-(5-methylfuran-2-yl)ethyl chain.

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine |

InChI |

InChI=1S/C13H18N2O/c1-10-6-7-13(16-10)11(2)14-9-12-5-4-8-15(12)3/h4-8,11,14H,9H2,1-3H3 |

InChI Key |

NNMHENCETSHRLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(C)NCC2=CC=CN2C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(5-Methylfuran-2-yl)ethan-1-amine

Procedure :

N-Alkylation with (1-Methyl-1H-pyrrol-2-yl)methyl Chloride

Reagents :

- 1-(5-Methylfuran-2-yl)ethan-1-amine

- (1-Methyl-1H-pyrrol-2-yl)methyl chloride (synthesized via chlorination of 1-methylpyrrole-2-methanol using thionyl chloride)

Conditions :

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (Et₃N)

- Temperature: 0°C → room temperature (20°C)

- Duration: 12 hours

Yield : 45–50% after purification via preparative HPLC.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for heat-intensive steps. A protocol adapted from tetrahydroquinolone synthesis involves:

Reaction Setup :

- 5-Methylfuran-2-carbaldehyde (1.2 eq)

- 1-Methyl-1H-pyrrole-2-methanamine (1.0 eq)

- Ethyl acetoacetate (1.5 eq)

- Solvent: Acetic acid (AcOH)

- Microwave: 150 W, 100°C, 30 minutes

Outcome :

While faster, microwave methods often sacrifice yield due to incomplete cyclization and side-product formation.

Catalytic Systems and Ligand Effects

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to link furan and pyrrole moieties:

Click Chemistry Protocol :

- Alkyne Component : 1-(5-Methylfuran-2-yl)ethan-1-amine-propargyl derivative

- Azide Component : (1-Methyl-1H-pyrrol-2-yl)methyl azide

- Catalyst : CuSO₄/sodium ascorbate

- Ligand : Tris(benzyltriazolylmethyl)amine (TBTA)

- Solvent : tert-BuOH/H₂O/DMF (1:1:1)

Yield : 57% after HPLC purification.

Comparative Analysis of Methods

Purification and Characterization

Preparative HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier achieves baseline separation of the target compound from by-products. Nuclear magnetic resonance (NMR) confirms regiochemistry:

- ¹H NMR (DMSO-d₆) : δ 12.37 (bs, 1H, pyrrolone -OH), 4.91 (d, J = 1.9 Hz, 1H, pyrrolone H-5).

- Mass Spec : [M+H]⁺ = 219.3 (calc. 218.29).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrrole or furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine

- Structure : Replaces the 5-methylfuran-ethyl group with an isopropyl chain.

- The isopropyl group may enhance lipophilicity compared to the furan-containing analog .

- Synthesis : Prepared via reductive amination of 1-methylpyrrole-2-carbaldehyde with isopropylamine, a simpler route than the target compound’s multi-step synthesis .

N-[(5-Methylfuran-2-yl)methyl]cyclohexanamine

- Structure : Substitutes the pyrrole-methyl group with a cyclohexylamine.

- Key Differences : The cyclohexane ring introduces conformational rigidity and increased steric bulk, which may impact bioavailability and metabolic stability compared to the more flexible pyrrole-containing compound .

Methyl-(5-methyl-furan-2-ylmethyl)-amine

Physicochemical Properties

Pharmacological Potential

- Target Compound : The pyrrole and furan groups suggest possible interactions with serotonin receptors (e.g., 5-HT2C), as seen in structurally related N-substituted cyclopropylmethylamines () .

- Analogues: CM-272 (): A quinoline derivative with a 5-methylfuran group, acts as an epigenetic modulator, indicating the furan moiety’s role in DNA-binding interactions . Compound 29 (): Demonstrates moderate activity in kinase assays, though the carboxamide scaffold differs significantly from the amine linker in the target compound .

Q & A

Q. What synthetic strategies are recommended for preparing n-((1-Methyl-1H-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine, and how can purity be optimized?

Methodological Answer:

- Stepwise Functionalization: Begin with modular synthesis of the pyrrole and furan moieties. For example, alkylation of 1-methylpyrrole with a bromomethyl intermediate, followed by coupling to a furan-derived amine.

- Purity Control: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purification via recrystallization (e.g., ethanol/water mixtures) ensures ≥98% purity .

- Analytical Validation: Monitor reactions with TLC and confirm purity via HPLC (C18 column, UV detection at 255 nm) .

Q. How should researchers characterize the compound’s structure and confirm stereochemical integrity?

Methodological Answer:

- Spectroscopic Techniques:

- IR Spectroscopy: Identify functional groups (e.g., N-H stretch in pyrrole at ~3400 cm⁻¹, C-O-C in furan at ~1250 cm⁻¹) .

- NMR Analysis: Use ¹H/¹³C NMR to resolve substituents (e.g., methyl groups on pyrrole at δ ~2.5 ppm, furan protons at δ ~6.3–7.1 ppm). Compare with analogs like N-(2-(1-Methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine for reference .

- Chiral Purity: For enantiomeric forms, employ chiral HPLC or polarimetry, referencing protocols for (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway and predict reactivity?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states. ICReDD’s approach combines computation and experimental feedback to prioritize viable pathways .

- Solvent/Reagent Screening: Apply machine learning to predict solvent effects or catalyst efficiency, reducing trial-and-error experimentation. Tools like COSMO-RS can simulate solvation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Cross-Validation: Compare with structurally similar compounds (e.g., N-substituted pyrrole derivatives in ). For example, unexpected peaks may arise from rotamers or impurities.

- Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For instance, NOESY can confirm spatial proximity of methyl groups .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₄H₁₉N₂O) to rule out byproducts .

Q. How to design experiments for studying the compound’s stability under varying conditions?

Methodological Answer:

- Stress Testing: Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC, referencing USP protocols for impurity profiling .

- Degradation Product Identification: Use LC-MS/MS to isolate and characterize byproducts. Compare fragmentation patterns with known analogs .

Q. What safety protocols are critical during handling and disposal?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Management: Segregate organic waste and neutralize acidic/basic residues before disposal. Follow guidelines in for solvent recovery and hazardous waste contracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.